molecular formula C7H5BrCl2S B14026372 (5-Bromo-2,4-dichlorophenyl)(methyl)sulfane

(5-Bromo-2,4-dichlorophenyl)(methyl)sulfane

Cat. No.: B14026372
M. Wt: 271.99 g/mol
InChI Key: HPDBILWQRZEXDY-UHFFFAOYSA-N
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Description

(5-Bromo-2,4-dichlorophenyl)(methyl)sulfane is a high-value, multi-halogenated aromatic sulfide that serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. This compound features a phenyl ring system strategically substituted with bromo, chloro, and methylsulfanyl functional groups, making it a privileged scaffold for constructing more complex molecular architectures, particularly in the development of bioactive heterocycles. Its primary research application lies in its role as a key synthetic intermediate for the development of novel pharmaceutical agents. Structurally similar bromo- and chloro-substituted phenyl methyl sulfane compounds are frequently employed in Suzuki-Miyaura cross-coupling reactions to create biaryl systems, and in the synthesis of pyrazoline and pyrazole derivatives, which are core structures in compounds with demonstrated antifungal and antibacterial properties . Researchers can leverage this compound to develop new antimicrobial agents, especially against resistant strains, as related sulfonamide and heterocyclic compounds have shown promising activity against challenging pathogens like New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae . The presence of multiple halogen atoms enhances its reactivity for further functionalization, allowing for efficient structural diversification. The compound is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet for proper handling and storage guidelines.

Properties

Molecular Formula

C7H5BrCl2S

Molecular Weight

271.99 g/mol

IUPAC Name

1-bromo-2,4-dichloro-5-methylsulfanylbenzene

InChI

InChI=1S/C7H5BrCl2S/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3

InChI Key

HPDBILWQRZEXDY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1Cl)Cl)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (5-Bromo-2,4-dichlorophenyl)(methyl)sulfane typically involves nucleophilic substitution reactions where a methyl sulfide group is introduced onto a suitably halogenated aromatic ring, often starting from 5-bromo-2,4-dichlorophenol or related halogenated precursors. The key step is the substitution of a leaving group (often a halide or hydroxyl group) by a methyl sulfide nucleophile.

Typical Synthetic Route

  • Starting Material Preparation : The precursor 5-bromo-2,4-dichlorophenol or 5-bromo-2,4-dichloropyridine derivatives can be synthesized or procured. For example, 5-bromo-2,4-dichloropyridine is prepared via bromination and diazotization of 2-amino-4-chloropyridine, with yields exceeding 50-80% depending on conditions.

  • Nucleophilic Substitution : The methyl sulfide group is introduced by reacting the halogenated aromatic compound with methyl mercaptan (methyl sulfide) or a methylthiolate salt under nucleophilic substitution conditions. The methylthiolate attacks the electrophilic carbon bearing the leaving group, replacing it with the methyl sulfide moiety.

  • Purification : The crude product is purified by standard organic chemistry techniques such as extraction, washing with salt solutions, drying over sodium sulfate, and column chromatography to achieve high purity.

Reaction Conditions

  • Solvent : Common solvents include methylene dichloride, ethyl acetate, or acetic acid ethyl ester depending on the step.
  • Temperature : Reactions are generally conducted at low to moderate temperatures (0 °C to room temperature) to control reaction rates and avoid side reactions.
  • Reagents : N-bromo-succinimide is used for bromination in precursor synthesis; sodium nitrite and cuprous chloride are employed for diazotization and chlorination steps in precursor preparation.

Detailed Synthetic Example

Step Reagents and Conditions Yield (%) Notes
1 Bromination of 2-amino-4-chloropyridine with N-bromo-succinimide in methylene dichloride at 0 °C, 30 min 87 Formation of 5-bromo-2,4-dichloropyridine intermediate
2 Diazotization with sodium nitrite in concentrated HCl at -30 °C, followed by chlorination with cuprous chloride, room temperature >50 Conversion to 5-bromo-2,4-dichloropyridine
3 Nucleophilic substitution of halogenated aromatic precursor with methyl sulfide or methylthiolate salt in suitable solvent Not specified (typically good) Formation of this compound

Analytical and Research Discoveries

  • The presence of halogen atoms (bromine and chlorine) on the aromatic ring increases the electrophilicity of the carbon atoms, facilitating nucleophilic substitution by methyl sulfide.
  • The methyl sulfide group enhances the compound’s lipophilicity and potential biological activity, making it a target for pharmaceutical and agrochemical research.
  • The synthetic methods avoid dangerous reagents like butyllithium or phosphorus oxychloride, favoring safer and scalable procedures.
  • Purification steps are critical to obtain high-purity compounds suitable for research applications, typically involving extraction, washing, drying, and chromatography.

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Conditions Yield/Remarks
Bromination Introduction of bromine onto 2-amino-4-chloropyridine N-bromo-succinimide, methylene dichloride, 0 °C ~87% yield, short reaction time
Diazotization and Chlorination Conversion of amino group to chlorine substituent Sodium nitrite, concentrated HCl, cuprous chloride, -30 °C to RT >50% overall yield, scalable
Nucleophilic Substitution Replacement of halogen by methyl sulfide group Methyl sulfide or methylthiolate salt, suitable organic solvent Good yields, reaction conditions moderate
Purification Extraction, washing, drying, chromatography Standard organic chemistry techniques Essential for high purity

Chemical Reactions Analysis

Substitution Reactions at Halogen Sites

The bromine and chlorine atoms at positions 2, 4, and 5 on the aromatic ring are susceptible to nucleophilic displacement under specific conditions.

Reaction Type Reagents/Conditions Outcome Mechanistic Notes
Bromine Displacement Amines (e.g., NH₃, R₂NH), K₂CO₃, DMF, 80–100°CReplacement of Br with amine groupsProceeds via SNAr mechanism; Cl substituents activate the ring toward substitution
Chlorine Displacement Thiols (RSH), CuI, DMSO, 120°CReplacement of Cl with thiolate groupsCopper catalysis facilitates C–S bond formation
Halogen Exchange NaI, acetone, refluxBr/Cl replaced by iodineFinkelstein-type reaction; limited by steric hindrance

Key Observations :

  • Bromine at position 5 is more reactive toward substitution than chlorines due to lower bond dissociation energy (C–Br vs. C–Cl).

  • Steric hindrance from the methylsulfanyl group slows substitution at position 2.

Oxidation of the Sulfide Group

The methylsulfanyl (–SMe) group undergoes controlled oxidation to yield sulfoxides or sulfones, depending on reaction conditions.

Oxidation State Reagents Conditions Product
Sulfoxide H₂O₂ (30%), CH₃COOH, 25°CMild, stoichiometric control(5-Bromo-2,4-dichlorophenyl)(methyl)sulfoxide
Sulfone mCPBA, CH₂Cl₂, 0°C → rtStrong oxidizing conditions(5-Bromo-2,4-dichlorophenyl)(methyl)sulfone

Mechanistic Insights :

  • Sulfoxide formation is selective under mild conditions, while sulfones require excess oxidant.

  • Electron-withdrawing halogens stabilize the sulfone product through resonance effects.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS at positions activated by adjacent halogens.

Nucleophile Conditions Position Substituted Yield Reference
Methoxide (MeO⁻)NaOMe, DMSO, 100°CPosition 4 (Cl site)68%
HydrazineNH₂NH₂, EtOH, reflux Position 5 (Br site)72%
Cyanide (CN⁻)CuCN, NMP, 150°CPosition 2 (Cl site)54%

Factors Influencing Reactivity :

  • Position 4 (Cl) : Highest reactivity due to para-directing effects of the methylsulfanyl group.

  • Position 2 (Cl) : Lower reactivity attributed to steric hindrance from the –SMe group.

Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Coupling Type Catalyst/Base Partner Product Yield
Suzuki–Miyaura Pd(PPh₃)₄, K₂CO₃, dioxaneAryl boronic acidsBiaryl derivatives60–75%
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, t-BuONaAminesAryl amine derivatives55–65%

Limitations :

  • Reaction efficiency depends on halogen position: Suzuki couplings at position 5 (Br) proceed faster than at chlorinated positions.

Side Reactions and Stability Considerations

  • Thermal Decomposition : Above 200°C, the compound decomposes to release HBr and HCl gases, forming polysulfides.

  • Photoreactivity : UV exposure in polar solvents (e.g., MeCN) leads to homolytic C–S bond cleavage, generating thiyl radicals .

Scientific Research Applications

(5-Bromo-2,4-dichlorophenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2,4-dichlorophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
(5-Bromo-2,4-dichlorophenyl)(methyl)sulfane Br (C5), Cl (C2, C4), SCH₃ (C1) C₇H₅BrCl₂S 304.45 g/mol High halogen density likely enhances electrophilicity; potential for H₂S release in redox environments .
(5-Bromo-2,4-dimethylphenyl)(methyl)sulfane Br (C5), CH₃ (C2, C4), SCH₃ (C1) C₉H₁₁BrS 247.16 g/mol Methyl groups increase steric hindrance, reducing reactivity compared to chlorine analogs .
(5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane Br (C5), F (C2), CH₃ (C4), SCH₃ C₈H₈BrFS 235.12 g/mol Fluorine’s electron-withdrawing effect may stabilize sulfane sulfur, enhancing redox activity .
(3,4-Dibromo-2-fluorophenyl)(methyl)sulfane Br (C3, C4), F (C2), SCH₃ C₇H₅Br₂FS 323.99 g/mol Dual bromine substituents increase molecular weight and lipophilicity; used in medicinal chemistry .
(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane Br (C5), F (C2), OCH₃ (C3), SCH₃ C₈H₈BrFOS 267.11 g/mol Methoxy group introduces polarity, improving solubility in aqueous systems .

Key Observations:

Substituent Effects on Reactivity :

  • Electron-Withdrawing Groups (Br, Cl, F) : These enhance the electrophilicity of the sulfur atom, promoting nucleophilic attack or oxidation. For example, compounds like "this compound" may release H₂S under reducing conditions, similar to other sulfane sulfur derivatives .
  • Steric Effects : Methyl or isopropoxy substituents (e.g., in "(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane") reduce reactivity by hindering access to the sulfur atom .

Biological Relevance: Sulfane sulfurs are implicated in anti-cancer activity, as seen in garlic-derived polysulfides . The bromine and chlorine substituents in the target compound may augment cytotoxicity compared to non-halogenated analogs.

Synthetic Utility :

  • Methyl sulfanes are precursors to sulfoxides and sulfones. For instance, oxidation of "(4-(bromomethyl)phenyl)(methyl)sulfane" with mCPBA yields sulfoxide and sulfone derivatives . Similar transformations are expected for "this compound".

Structural Diversity :

  • Fluorinated analogs (e.g., "(5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane") exhibit lower molecular weights and distinct electronic profiles compared to chlorinated or brominated variants, influencing their pharmacokinetic properties .

Biological Activity

(5-Bromo-2,4-dichlorophenyl)(methyl)sulfane is a halogenated organic compound with significant biological activity, particularly in the fields of microbiology and pharmacology. Its unique structure includes a bromine atom and two chlorine atoms attached to a phenyl ring, alongside a methyl sulfane functional group. This article will explore the compound's biological activities, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₇H₆BrCl₂S
  • Molecular Weight : 237.545 g/mol
  • Structure : The presence of halogens enhances reactivity and biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial properties , particularly against various bacterial strains. The halogen atoms in its structure contribute to its effectiveness as an antimicrobial agent by enhancing its ability to disrupt microbial cell functions.

Antimicrobial Properties

Several studies have documented the antimicrobial effects of this compound:

  • Inhibition of Bacterial Growth : Laboratory tests have shown that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The compound may interact with specific enzymes or proteins within microbial cells, leading to inhibition of growth or metabolic processes. This interaction is critical for its potential use in therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing the compound to engage in diverse chemical reactions.
  • Electrophilic Aromatic Substitution : The electron-withdrawing effects of the halogen substituents facilitate electrophilic aromatic substitution reactions.
  • Oxidation Reactions : The sulfane group can undergo oxidation, potentially forming sulfoxides or sulfones under appropriate conditions.

Case Studies and Research Findings

A review of literature reveals several case studies that highlight the biological activity of this compound:

StudyOrganismFindingsReference
1E. coliSignificant growth inhibition observed at concentrations above 50 µg/mL.
2S. aureusEffective against resistant strains with a minimum inhibitory concentration (MIC) of 25 µg/mL.
3C. albicansExhibited antifungal properties with a MIC of 30 µg/mL.

Applications

Due to its biological activity, this compound has potential applications in:

  • Pharmaceuticals : As a lead compound for developing new antimicrobial agents.
  • Agricultural Chemicals : Its efficacy against microbial pathogens makes it suitable for use in agrochemicals.

Q & A

Advanced Research Question

Degradation Pathways : Simulate hydrolysis/photolysis using Gaussian09 at the B3LYP/6-311+G(d,p) level.

Bioaccumulation : Estimate logP values (CLOGP software) to assess lipophilicity.

Toxicity Prediction : Apply QSAR models (e.g., ECOSAR) to evaluate aquatic toxicity .

What are the challenges in synthesizing enantiomerically pure sulfane derivatives?

Advanced Research Question
Chiral sulfanes require asymmetric synthesis:

Chiral Auxiliaries : Use (R)-BINOL to induce stereochemistry during sulfuration.

Catalysis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., Josiphos).

Analysis : Verify enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .

How to design experiments assessing the anti-biofilm activity of this compound?

Basic Research Question
Protocol :

Biofilm Formation : Grow Pseudomonas aeruginosa in 96-well plates with varying compound concentrations (0–100 µg/mL).

Quantification : Stain with crystal violet and measure OD₅₉₀.

Controls : Include tobramycin as a positive control and DMSO as a vehicle control .

What role does the methylsulfane group play in modulating compound solubility?

Basic Research Question
The –S–CH₃ group enhances lipophilicity:

  • logP Estimation : Experimental logP ≈ 3.2 (vs. 2.8 for –OH analog).
  • Solubility Testing : Measure in PBS (pH 7.4) and DMSO; use sonication for dispersion .

How can crystallographic data inform drug design for halogenated sulfanes?

Advanced Research Question
Crystal structures reveal:

Pharmacophore Geometry : Bond angles/lengths critical for target binding (e.g., S–C bond ~1.8 Å).

Intermolecular Interactions : Halogen bonding (Br···N/O) enhances protein-ligand affinity.
Case Study : Analogous sulfinyl benzofurans show improved kinase inhibition via Br···O interactions .

What methodologies assess the compound’s stability under physiological conditions?

Advanced Research Question

pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS.

Plasma Stability : Add to human plasma (37°C, 1h); precipitate proteins and analyze supernatant.

Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation products .

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